14-Benzoylmesaconine-8-palmitate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H39NO9 |

|---|---|

Molecular Weight |

485.6 g/mol |

IUPAC Name |

(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol |

InChI |

InChI=1S/C24H39NO9/c1-25-8-21(9-31-2)11(26)6-12(32-3)23-10-7-22(29)18(27)13(10)24(30,19(28)20(22)34-5)14(17(23)25)15(33-4)16(21)23/h10-20,26-30H,6-9H2,1-5H3/t10-,11-,12+,13-,14?,15+,16-,17?,18-,19+,20+,21+,22-,23?,24-/m1/s1 |

InChI Key |

GQRPJUIKGLHLLN-ZRCUZHKGSA-N |

Isomeric SMILES |

CN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6O)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC |

Canonical SMILES |

CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 14-Benzoylmesaconine-8-palmitate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the methodologies and data interpretation required for the structural elucidation of the novel diterpenoid alkaloid, 14-Benzoylmesaconine-8-palmitate. This document details the predicted molecular structure and the requisite experimental protocols, including mass spectrometry and nuclear magnetic resonance spectroscopy, to confirm its constitution. The information is presented to guide researchers in the isolation, characterization, and subsequent development of this compound.

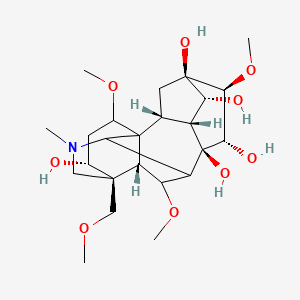

Predicted Chemical Structure

This compound is a derivative of benzoylmesaconine (B1261751), a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus.[1] The proposed structure involves the esterification of the hydroxyl group at the C-8 position of the benzoylmesaconine core with palmitic acid, a 16-carbon saturated fatty acid.[2] The benzoyl group is located at the C-14 position.

Molecular Formula: C₄₇H₆₇NO₁₁

Molecular Weight: 826.0 g/mol

Proposed Experimental Workflow for Structure Elucidaion

The following workflow outlines the key steps for the isolation and structural confirmation of this compound.

Mass Spectrometry Analysis

High-resolution mass spectrometry is crucial for determining the elemental composition and identifying key structural fragments.

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Ionization Mode: Positive ion mode is typically used for alkaloids due to the presence of a basic nitrogen atom.

-

Data Acquisition: Full scan mass spectra are acquired over a mass range of m/z 100-1500. Tandem mass spectrometry (MS/MS) is performed on the protonated molecular ion to obtain fragmentation data.

Predicted Mass Spectrometry Data:

| Parameter | Predicted Value |

| Molecular Formula | C₄₇H₆₇NO₁₁ |

| Exact Mass | 825.4718 |

| [M+H]⁺ (Monoisotopic) | 826.4796 |

| Key MS/MS Fragments (m/z) | 588.2911 ([M+H - Palmitic acid]⁺), 239.2373 ([Palmitic acid - H₂O+H]⁺), 105.0335 ([Benzoyl]⁺) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity and stereochemistry of the molecule. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are required for a complete structural assignment.

Experimental Protocol:

-

Instrumentation: A 500 MHz or higher field NMR spectrometer.

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄.

-

Experiments:

-

¹H NMR: Provides information on the number, environment, and coupling of protons.

-

¹³C NMR: Shows all unique carbon atoms in the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different structural fragments.

-

Predicted ¹H and ¹³C NMR Data:

The presence of the palmitoyl (B13399708) group at C-8 is expected to cause a significant downfield shift of the H-8 proton signal compared to the parent compound, benzoylmesaconine.

Table 1: Predicted Key ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Key HMBC Correlations |

| H-8 | ~4.9 - 5.1 | m | C-7, C-9, C-15, C-1' (Palmitoyl) |

| H-14 | ~4.8 - 5.0 | d | C-1, C-8, C-13, C=O (Benzoyl) |

| Aromatic (Benzoyl) | 7.4 - 8.1 | m | C-14, C=O (Benzoyl) |

| -OCH₃ | 3.2 - 3.4 | s | Respective carbons |

| Terminal CH₃ (Palm) | ~0.88 | t | C-15' (Palmitoyl) |

Table 2: Predicted Key ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)

| Carbon Assignment | Predicted δ (ppm) |

| C-8 | ~75 - 78 |

| C-14 | ~78 - 80 |

| C=O (Palmitoyl) | ~173 |

| C=O (Benzoyl) | ~166 |

| Aromatic (Benzoyl) | 128 - 134 |

| Aliphatic (Palmitoyl) | 14 - 35 |

Logical Structure Determination Pathway

The following diagram illustrates the logical flow of information from spectroscopic data to the final confirmed structure.

Conclusion

The structural elucidation of this compound requires a systematic application of modern spectroscopic techniques. The protocols and predicted data outlined in this guide provide a robust framework for researchers to confirm the structure of this novel compound. Accurate structural determination is a critical first step for further investigation into its biological activity and potential as a therapeutic agent.

References

An In-depth Technical Guide on the Biological Activity of 14-Benzoylmesaconine-8-palmitate and Related Aconitum Alkaloids

Disclaimer: Direct scientific literature on "14-Benzoylmesaconine-8-palmitate" is not available. This guide provides a detailed overview of the biological activities of its parent compounds, benzoylmesaconine (B1261751) and mesaconine (B8520833), to infer its potential pharmacological profile. The addition of a palmitate ester at the C-8 position would likely increase the lipophilicity of the molecule, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties, but the core biological activities are expected to be primarily dictated by the benzoylmesaconine moiety.

This technical whitepaper is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of Aconitum alkaloids.

Executive Summary

Aconitum alkaloids, a class of diterpenoid compounds isolated from the Aconitum genus, are known for their potent biological activities, ranging from high toxicity to significant therapeutic effects. This guide focuses on the biological activities of benzoylmesaconine and mesaconine, key derivatives of more complex and toxic Aconitum alkaloids. These compounds have demonstrated notable anti-inflammatory and analgesic properties. Their primary mechanism of action involves the modulation of voltage-gated ion channels and interference with key inflammatory signaling pathways. This document provides a comprehensive overview of their biological effects, quantitative data on their activity, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Biological Activities

The primary biological activities of benzoylmesaconine and mesaconine are centered around their anti-inflammatory and analgesic effects. These properties are attributed to their ability to interact with cellular signaling cascades and ion channels.

Anti-inflammatory Activity

Benzoylmesaconine has been shown to exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Studies have demonstrated its ability to suppress the expression of cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] This inhibition occurs at the transcriptional level and is mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2]

Analgesic Activity

Both benzoylmesaconine and mesaconine exhibit analgesic properties. Benzoylmesaconine has been shown to be effective in animal models of pain.[3] The analgesic action of mesaconitine, a closely related precursor, is understood to be mediated through the central nervous system, specifically involving the catecholaminergic system, with a particular emphasis on the noradrenergic system.[4] It does not appear to interact with opiate receptors to elicit its analgesic effect.[4]

Ion Channel Modulation

Aconitum alkaloids are well-known modulators of voltage-gated ion channels, which is the primary mechanism behind their toxicity and some of their pharmacological effects. While specific data for benzoylmesaconine and mesaconine is limited, the class of compounds is known to interact with voltage-gated sodium and calcium channels. This interaction can lead to alterations in neuronal excitability and cardiac function.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of benzoylmesaconine and related Aconitum alkaloids.

Table 1: Anti-inflammatory Activity of Benzoylmesaconine

| Parameter | Cell Line | Stimulant | Concentration (µM) | % Inhibition | Reference |

| TNF-α Production | RAW264.7 | LPS | 160 | >50% | [1][2] |

| IL-1β Production | RAW264.7 | LPS | 160 | >50% | [1][2] |

| IL-6 Production | RAW264.7 | LPS | 160 | >50% | [1][2] |

| NO Production | RAW264.7 | LPS | 160 | Significant | [1][2] |

| ROS Production | RAW264.7 | LPS | 160 | Significant | [1][2] |

Table 2: Analgesic Activity of Benzoylmesaconine

| Animal Model | Assay | Dose (mg/kg, p.o.) | Effect | Reference |

| Mice | Acetic Acid-Induced Writhing | 10 | Significant depression of writhing | [3] |

| Rats | Repeated Cold Stress (Paw Pressure) | 30 | Significant increase in pain threshold | [3] |

Table 3: Toxicity of Related Aconitum Alkaloids

| Compound | Animal | Route | LD50 (mg/kg) | Reference |

| Aconitine | Mice | Oral | 1.0 | Aconitine - Wikipedia |

| Aconitine | Mice | IV | 0.1 | Aconitine - Wikipedia |

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathways

Benzoylmesaconine mediates its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

-

NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Benzoylmesaconine inhibits the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation.[1][2]

-

MAPK Pathway: The MAPK pathway, involving kinases such as JNK, p38, and ERK, is also activated by LPS and contributes to the inflammatory response. Benzoylmesaconine has been shown to suppress the phosphorylation of these key MAPK proteins.[1][2]

Experimental Workflows

The following diagram illustrates a typical workflow for assessing the anti-inflammatory activity of a compound like benzoylmesaconine in vitro.

Experimental Protocols

In Vitro Anti-inflammatory Assay

This protocol is based on methodologies used to assess the anti-inflammatory effects of benzoylmesaconine in RAW264.7 macrophages.[1][2]

5.1.1 Cell Culture and Treatment:

-

RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

Cells are then pre-treated with various concentrations of benzoylmesaconine for 1 hour.

-

Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

5.1.2 Measurement of Pro-inflammatory Mediators:

-

Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant is determined using the Griess reagent.

-

Cytokine Measurement (ELISA): The levels of TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels are measured using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay.

5.1.3 Western Blot Analysis:

-

After treatment, cells are lysed, and total protein is extracted.

-

Protein concentrations are determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membranes are blocked and then incubated with primary antibodies against phosphorylated and total forms of IκBα, p65, JNK, p38, and ERK, as well as β-actin as a loading control.

-

After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Analgesic Assay (Acetic Acid-Induced Writhing Test)

This protocol is a standard method for evaluating the peripheral analgesic activity of a compound.[3]

-

Animals: Male ICR mice are used.

-

Procedure:

-

Mice are divided into control and treatment groups.

-

The treatment group receives an oral administration of benzoylmesaconine (e.g., 10 mg/kg).

-

The control group receives the vehicle.

-

After a set period (e.g., 60 minutes), each mouse is intraperitoneally injected with a 0.6% acetic acid solution.

-

The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 15 minutes) following the acetic acid injection.

-

-

Data Analysis: The percentage of inhibition of writhing is calculated for the treatment group compared to the control group.

Patch-Clamp Electrophysiology for Ion Channel Analysis

This is a generalized protocol for assessing the effects of a compound on voltage-gated sodium channels in a heterologous expression system.[5]

-

Cell Line: A cell line stably expressing the desired sodium channel subtype (e.g., HEK293 cells expressing NaV1.7) is used.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

-

Recording:

-

Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Cells are held at a holding potential where the channels are in a closed state (e.g., -100 mV).

-

Voltage protocols are applied to elicit channel opening and inactivation. A typical protocol involves a depolarizing step to a potential that maximally activates the channels (e.g., -10 mV).

-

The compound of interest is applied to the external solution at various concentrations.

-

-

Data Analysis: The effects of the compound on channel kinetics (activation, inactivation, recovery from inactivation) and current amplitude are measured and analyzed to determine parameters such as IC50.

Conclusion

Benzoylmesaconine and mesaconine, as derivatives of Aconitum alkaloids, exhibit promising anti-inflammatory and analgesic properties with a potentially better safety profile than their parent compounds. Their mechanisms of action involve the modulation of key inflammatory signaling pathways, namely NF-κB and MAPK, and likely involve interactions with voltage-gated ion channels. The addition of a palmitate ester to the benzoylmesaconine structure, as in "this compound," is anticipated to enhance its lipophilicity, which may influence its pharmacokinetic profile. Further research is warranted to fully characterize the biological activities and therapeutic potential of this specific derivative. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into this class of compounds.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Analgesic effect of benzoylmesaconine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of analgesic action of mesaconitine. I. Relationship between analgesic effect and central monoamines or opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]

Unraveling the Molecular intricate dance: A Technical Guide to the Hypothesized Mechanism of Action of 14-Benzoylmesaconine-8-palmitate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a hypothesized mechanism of action for 14-Benzoylmesaconine-8-palmitate based on the known biological activities of its constituent molecules: benzoylmesaconine (B1261751) and palmitic acid (palmitate). Direct experimental evidence for the mechanism of the complete compound is not currently available in the public domain. This guide is intended to provide a scientifically grounded framework for future research and development.

Executive Summary

This compound is a lipo-alkaloid, a chemical entity that combines a diterpenoid alkaloid core (14-Benzoylmesaconine) with a fatty acid (palmitic acid). This conjugation is anticipated to modulate the pharmacological profile of the parent alkaloid, potentially enhancing its therapeutic properties while mitigating toxicity. Benzoylmesaconine, a monoester diterpenoid alkaloid derived from Aconitum species, has demonstrated significant anti-inflammatory and analgesic properties. Its mechanism is primarily attributed to the suppression of key inflammatory signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Palmitate, a ubiquitous saturated fatty acid, exhibits a more complex, context-dependent biological role. It can act as a pro-inflammatory mediator, activating pathways such as NF-κB and c-Jun N-terminal kinase (JNK), but is also critically involved in cellular metabolism and signaling, including the PI3K/Akt/mTOR pathway.

This technical guide synthesizes the available preclinical data on benzoylmesaconine and palmitate to propose a putative mechanism of action for this compound. We will delve into the specific signaling pathways, present available quantitative data, provide detailed experimental protocols for investigating these mechanisms, and visualize the molecular interactions through signaling pathway diagrams.

The Constituent Molecules: A Tale of Two Moieties

Benzoylmesaconine: The Anti-inflammatory Alkaloid

Benzoylmesaconine is a less toxic derivative of the highly potent aconitine (B1665448) alkaloids. Its primary therapeutic potential lies in its anti-inflammatory and analgesic effects.

Anti-inflammatory Mechanism:

Benzoylmesaconine exerts its anti-inflammatory effects by potently inhibiting the NF-κB and MAPK signaling pathways. In cellular models, particularly in lipopolysaccharide (LPS)-stimulated macrophages, benzoylmesaconine has been shown to:

-

Reduce Pro-inflammatory Cytokine Production: Significantly decrease the secretion of key inflammatory cytokines including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α)[1][2].

-

Inhibit Inflammatory Mediators: Suppress the production of prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and reactive oxygen species (ROS)[2][3]. This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[3].

-

Block Upstream Signaling: The inhibition of these inflammatory outputs is a consequence of its action on upstream signaling molecules. Benzoylmesaconine prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), thereby blocking the nuclear translocation of the p65 subunit of NF-κB[2][4]. Simultaneously, it suppresses the phosphorylation of key MAPK family members: c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK)[1][2].

Analgesic Properties:

The analgesic effects of benzoylmesaconine have also been documented, suggesting its potential in pain management.

Palmitate: The Double-Edged Sword

Palmitate, a 16-carbon saturated fatty acid, is a fundamental component of cellular lipids and a major source of energy. However, at elevated concentrations, as seen in certain metabolic conditions, it can trigger cellular stress and inflammation.

Pro-inflammatory and Pro-apoptotic Activities:

-

Activation of Inflammatory Pathways: Palmitate can activate the NF-κB and JNK signaling pathways, leading to the production of pro-inflammatory cytokines like IL-6 and TNF-α[5][6]. It has also been shown to induce the expression of COX-2[7][8].

-

Induction of Endoplasmic Reticulum (ER) Stress: An excess of palmitate can lead to ER stress, a condition that can trigger an unfolded protein response and, if unresolved, lead to apoptosis.

-

Apoptosis: In certain cell types, palmitate can induce programmed cell death[9].

Metabolic and Signaling Roles:

-

Modulation of PI3K/Akt/mTOR Pathway: Palmitate has complex effects on the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and metabolism. Chronic exposure to palmitate can lead to the downregulation of Akt, contributing to insulin (B600854) resistance[10][11].

Hypothesized Mechanism of Action of this compound

The conjugation of palmitate to benzoylmesaconine at the 8-position is likely to have several consequences for the molecule's overall mechanism of action:

-

Enhanced Bioavailability and Cellular Uptake: The lipophilic palmitate tail is expected to increase the molecule's ability to cross cell membranes, potentially leading to higher intracellular concentrations of the active benzoylmesaconine moiety.

-

Synergistic or Antagonistic Effects on Inflammation: The pro-inflammatory potential of palmitate could either counteract or, in certain contexts, synergize with the anti-inflammatory actions of benzoylmesaconine. For instance, while benzoylmesaconine inhibits NF-κB, palmitate can activate it. The net effect will likely depend on the cell type, the concentration of the compound, and the specific inflammatory stimulus.

-

Targeting to Specific Cellular Compartments: The fatty acid moiety may direct the molecule to specific cellular membranes or lipid rafts, potentially concentrating its activity at sites of inflammatory signaling.

-

Modulation of COX Pathways: Given that some lipo-alkaloids have shown inhibitory activity against COX enzymes, the palmitate moiety might contribute to an anti-inflammatory effect through this pathway, potentially augmenting the COX-2 inhibitory effect of the benzoylmesaconine core.

Quantitative Data

The following tables summarize the available quantitative data for the individual components of this compound. It is important to note that these values are for the individual molecules and may not be directly extrapolated to the conjugated compound.

Table 1: Quantitative Data for Benzoylmesaconine

| Parameter | Value | Cell Line/System | Condition | Reference |

| Pharmacokinetics (in rats, oral administration of pure BMA) | ||||

| T1/2 | 228.3 ± 117.0 min | Sprague-Dawley rats | 5 mg/kg | [12] |

| Cmax | 16.2 ± 6.7 ng/mL | Sprague-Dawley rats | 5 mg/kg | [12] |

| Tmax | 35.0 ± 11.2 min | Sprague-Dawley rats | 5 mg/kg | [12] |

| Anti-inflammatory Activity | ||||

| Inhibition of TNF-α | to 89.42 pg/mL | LPS-activated RAW264.7 | 160 µM BMA | [3] |

| Inhibition of IL-1β | to 56.56 pg/mL | LPS-activated RAW264.7 | 160 µM BMA | [3] |

| Inhibition of IL-6 | to 55.15 pg/mL | LPS-activated RAW264.7 | 160 µM BMA | [3] |

Table 2: Quantitative Data for Palmitate

| Parameter | Value | Cell Line/System | Condition | Reference |

| Cytotoxicity | ||||

| ED50 | 69.51 µM | RL95-2 (endometrial cancer) | 24 h treatment | [13] |

| ED50 | 56.89 µM | HEC-1-A (endometrial cancer) | 48 h treatment | [13] |

| Pro-inflammatory Activity | ||||

| IL-6 induction | Significant increase | Human articular chondrocytes | 0.5 mM palmitate | [8] |

| COX-2 expression | Significant increase | Human articular chondrocytes | 0.5 mM palmitate | [8] |

Experimental Protocols

To investigate the hypothesized mechanism of action of this compound, the following experimental protocols are recommended.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or RAW264.7) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Pre-incubate the cells with the compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as LPS (100 ng/mL) or TNF-α (10 ng/mL), for 6-8 hours[14][15].

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the fold change in NF-κB activity relative to the vehicle-treated, stimulated control.

-

Western Blot for Phosphorylated MAPK

This protocol is used to assess the activation state of the MAPK signaling pathway by detecting the phosphorylated forms of JNK, p38, and ERK.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., RAW264.7 macrophages) in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (100 ng/mL) for 15-30 minutes.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-JNK, phospho-p38, phospho-ERK, total JNK, total p38, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C[16][17][18].

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

ELISA for Pro-inflammatory Cytokines

This assay is used to measure the concentration of secreted pro-inflammatory cytokines (e.g., IL-6 and TNF-α) in the cell culture supernatant.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a 24-well plate and treat with this compound and/or LPS as described in the previous protocols.

-

Collect the cell culture supernatant after the desired incubation period (e.g., 24 hours).

-

-

ELISA Procedure:

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for human or mouse IL-6 or TNF-α)[19][20][21].

-

Briefly, coat a 96-well plate with a capture antibody.

-

Add standards and samples (cell culture supernatant) to the wells.

-

Add a detection antibody, followed by a streptavidin-HRP conjugate.

-

Add a substrate solution to develop the color.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the standards.

-

Calculate the concentration of the cytokine in the samples based on the standard curve.

-

Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways potentially modulated by this compound.

References

- 1. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Benzoylaconine Modulates LPS-Induced Responses Through Inhibition of Toll-Like Receptor-Mediated NF-κB and MAPK Signaling in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palmitate induces COX-2 expression via the sphingolipid pathway-mediated activation of NF-κB, p38, and ERK in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Palmitate has proapoptotic and proinflammatory effects on articular cartilage and synergizes with interleukin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palmitate has proapoptotic and proinflammatory effects on articular cartilage and synergizes with interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Palmitic acid stimulates energy metabolism and inhibits insulin/PI3K/AKT signaling in differentiated human neuroblastoma cells: The role of mTOR activation and mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chronic Exposure to Palmitic Acid Down-Regulates AKT in Beta-Cells through Activation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Palmitate Enhances the Efficacy of Cisplatin and Doxorubicin against Human Endometrial Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 21. documents.thermofisher.com [documents.thermofisher.com]

Technical Guide: Physicochemical Properties of 14-Benzoylmesaconine-8-palmitate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "14-Benzoylmesaconine-8-palmitate" is not found in the current scientific literature. Therefore, this technical guide provides a detailed analysis of its constituent components, 14-Benzoylmesaconine and Palmitic Acid , to offer a predictive overview of the potential physicochemical properties and biological activities of the esterified compound. All information regarding the combined molecule should be considered hypothetical.

Introduction

This document provides a comprehensive examination of the physicochemical properties of the constituent parts of this compound. 14-Benzoylmesaconine is a monoester diterpenoid alkaloid found in plants of the Aconitum genus, known for its anti-inflammatory and analgesic properties.[1][2] Palmitic acid is a common saturated fatty acid with a 16-carbon chain, playing a crucial role in various biological processes.[3][4] The esterification of 14-Benzoylmesaconine at the 8-position with palmitic acid would result in a novel, more lipophilic molecule. Understanding the individual components is the first step in predicting the characteristics of this novel compound.

Physicochemical Properties

The following tables summarize the known physicochemical properties of 14-Benzoylmesaconine and palmitic acid.

14-Benzoylmesaconine

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₃NO₁₀ | [5][6] |

| Molecular Weight | 589.7 g/mol | [5][6] |

| IUPAC Name | [(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] benzoate | [5] |

| CAS Number | 63238-67-5 | [5][6] |

| Appearance | White crystalline solid | [7] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (B145695) (30 mg/ml). Slightly soluble in water. | [6][7][8] |

| UV max (λmax) | 228 nm | [6] |

| XLogP3 | -0.7 | [5] |

Palmitic Acid

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₂O₂ | [4] |

| Molecular Weight | 256.42 g/mol | [9] |

| IUPAC Name | Hexadecanoic acid | [4] |

| CAS Number | 57-10-3 | [10] |

| Appearance | White crystalline solid | [10] |

| Melting Point | 62.9 °C | [4] |

| Boiling Point | 351-352 °C | [4] |

| Density | 0.852 g/cm³ (at 25 °C) | [4] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [10] |

| XLogP3 | 6.4 | [9] |

Experimental Protocols

The following are generalized experimental protocols for determining the key physicochemical properties of a novel organic compound such as this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[11][12]

Apparatus:

Procedure:

-

A small amount of the crystalline sample is finely ground using a mortar and pestle.[14]

-

The powdered sample is packed into a capillary tube to a height of 1-2 mm.[13][14]

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[11][14]

-

The sample is heated at a steady and slow rate, approximately 2°C per minute, to ensure accurate measurement.[11]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[12]

-

For a pure compound, the melting range should be sharp, typically within 1-2°C.[11]

Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups in a molecule.[15][16][17]

Apparatus:

Procedure:

-

Approximately 25 mg of the compound is placed in a test tube.[15]

-

0.75 mL of the selected solvent is added in small portions.[15]

-

The test tube is vigorously shaken or vortexed after each addition.[15][16]

-

The solubility is observed and recorded. A compound is considered soluble if it completely dissolves.[18]

-

If the compound is water-soluble, its pH can be tested with litmus (B1172312) paper to determine its acidic or basic nature.[16][17]

-

For water-insoluble compounds, solubility in acidic (5% HCl) and basic (5% NaOH) solutions can indicate the presence of basic or acidic functional groups, respectively.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C.[19][20][21][22]

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[20]

Procedure:

-

A small amount of the purified sample is dissolved in a suitable deuterated solvent in an NMR tube.

-

A small amount of an internal standard, such as TMS, is added. The signal from TMS is set to 0 ppm and is used as a reference point.[21]

-

The NMR tube is placed in the spectrometer.

-

The ¹H NMR spectrum is acquired, which provides information on the number of different types of protons, their chemical environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (spin-spin splitting).[21]

-

The ¹³C NMR spectrum is then acquired to determine the number of different types of carbon atoms in the molecule.[19]

-

Advanced 2D NMR techniques, such as COSY and HSQC, can be used to determine the connectivity between protons and carbons, aiding in the complete structural elucidation.[23]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. It also provides information about the structure through fragmentation patterns.[24][25]

Apparatus:

Procedure:

-

A small amount of the sample is introduced into the mass spectrometer.

-

The sample is ionized, typically by losing an electron to form a positive ion.[24][25]

-

The ions are then accelerated and separated based on their mass-to-charge (m/z) ratio.[25]

-

A detector measures the abundance of each ion at a specific m/z.

-

The resulting mass spectrum shows a molecular ion peak, which corresponds to the molecular weight of the compound.[24]

-

The spectrum also displays fragment peaks, which result from the breakdown of the molecular ion. The pattern of these fragments can be used to deduce the structure of the molecule.[24][25]

Mandatory Visualizations

Hypothetical Experimental Workflow

Caption: Hypothetical workflow for the synthesis and characterization of this compound.

Hypothetical Signaling Pathway

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Discussion of Potential Biological Activity

The biological activity of the hypothetical this compound can be inferred from its constituent molecules.

14-Benzoylmesaconine is known to possess significant anti-inflammatory, analgesic, and antiviral activities.[1][2][6] It has been shown to inhibit the production of pro-inflammatory cytokines and mediators such as IL-1β, IL-6, TNF-α, and nitric oxide.[2] The mechanism of its anti-inflammatory action involves the suppression of the NF-κB and MAPK signaling pathways.[2] More recently, it has been found to mitigate NLRP3 inflammasome-related diseases.[28]

Palmitic acid , on the other hand, is generally considered to have pro-inflammatory effects, particularly in the context of metabolic diseases.[29] It can induce the expression of pro-inflammatory genes in various cell types.[30] Palmitate is known to activate inflammatory signaling pathways, including the NF-κB pathway, often through Toll-like receptor 4 (TLR4).[30] It can also induce endoplasmic reticulum stress and apoptosis.[31]

The esterification of 14-Benzoylmesaconine with palmitic acid at the 8-position would significantly increase the lipophilicity of the molecule. This could have several consequences for its biological activity:

-

Enhanced Bioavailability and Cell Permeability: The increased lipophilicity may improve the absorption and distribution of the compound, potentially allowing it to cross cell membranes more easily and reach intracellular targets.

-

Modified Pharmacokinetics: The pharmacokinetic profile of the ester is likely to be different from that of 14-Benzoylmesaconine, potentially leading to a longer half-life.

-

Altered Biological Activity: The addition of the palmitate moiety could modulate the intrinsic activity of the benzoylmesaconine core. The pro-inflammatory nature of palmitate might counteract the anti-inflammatory effects of benzoylmesaconine, or the ester as a whole could exhibit a novel activity profile. It is also possible that the ester acts as a prodrug, being hydrolyzed in vivo to release 14-Benzoylmesaconine and palmitic acid.

Further research, including synthesis, purification, and extensive in vitro and in vivo testing, is required to determine the actual physicochemical properties and biological activities of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical and Physical Properties Palmitic Acid [scienceofcooking.com]

- 4. Palmitic acid - Wikipedia [en.wikipedia.org]

- 5. Benzoylmesaconine | C31H43NO10 | CID 24832659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Pharmacological effects, molecular mechanisms, and pharmacokinetics of benzoylaconine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzoylmesaconine | Mesaconine 14-benzoate | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. Page loading... [guidechem.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. pennwest.edu [pennwest.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. byjus.com [byjus.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. scribd.com [scribd.com]

- 17. www1.udel.edu [www1.udel.edu]

- 18. chem.ws [chem.ws]

- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 20. azolifesciences.com [azolifesciences.com]

- 21. Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy [chem-is-you.blogspot.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. researchgate.net [researchgate.net]

- 24. google.com [google.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. scientistlive.com [scientistlive.com]

- 27. cais.uga.edu [cais.uga.edu]

- 28. Benzoylmesaconine mitigates NLRP3 inflammasome-related diseases by reducing intracellular K+ efflux and disrupting NLRP3 inflammasome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Palmitic acid is an intracellular signaling molecule involved in disease development - ProQuest [proquest.com]

- 30. journals.physiology.org [journals.physiology.org]

- 31. Palmitate modulates intracellular signaling, induces endoplasmic reticulum stress, and causes apoptosis in mouse 3T3-L1 and rat primary preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Proposed Synthesis of 14-Benzoylmesaconine-8-palmitate

This technical guide outlines a proposed synthetic pathway for 14-Benzoylmesaconine-8-palmitate, a derivative of the diterpenoid alkaloid, benzoylmesaconine (B1261751). This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical modification of aconitine-type alkaloids. The synthesis involves the selective acylation of the C-8 hydroxyl group of benzoylmesaconine with a palmitoyl (B13399708) moiety.

Proposed Synthesis Pathway

The proposed synthesis of this compound commences with the starting material, 14-Benzoylmesaconine. This compound is a monoester diterpenoid alkaloid that can be isolated from certain Aconitum species or derived from the hydrolysis of aconitine (B1665448).[1] The key transformation is the selective esterification (palmitoylation) of the hydroxyl group at the C-8 position. Two potential methods for this selective acylation are presented: an enzymatic approach and a chemical approach.

Enzymatic Synthesis: This method utilizes a lipase (B570770), such as an immobilized Candida antarctica lipase B (CAL-B), to catalyze the regioselective palmitoylation of the C-8 hydroxyl group. Enzymatic methods often offer high selectivity under mild reaction conditions, which is advantageous when working with complex, poly-functionalized molecules like benzoylmesaconine.

Chemical Synthesis: This approach involves the use of a palmitoylating agent, such as palmitoyl chloride, in the presence of a base. Achieving selectivity in chemical acylation of polyhydroxylated compounds can be challenging and may require protecting group strategies or careful optimization of reaction conditions to favor acylation at the desired position.

Below is a DOT script for a diagram illustrating the proposed synthesis workflow.

Quantitative Data

As the synthesis of this compound is not widely reported in the literature, the following quantitative data is based on expectations from similar enzymatic acylation reactions of polyhydroxylated natural products.[2]

| Parameter | Enzymatic Synthesis (Expected) | Chemical Synthesis (Expected) |

| Starting Material | 14-Benzoylmesaconine | 14-Benzoylmesaconine |

| Acylating Agent | Vinyl Palmitate | Palmitoyl Chloride |

| Molar Ratio (Substrate:Acylating Agent) | 1:5 to 1:10 | 1:1.1 to 1:2 |

| Catalyst | Immobilized Lipase (e.g., CAL-B) | Pyridine, DMAP |

| Solvent | Anhydrous organic solvent (e.g., THF, 2-MeTHF) | Anhydrous aprotic solvent (e.g., DCM, Chloroform) |

| Temperature | 25-40 °C | 0 °C to Room Temperature |

| Reaction Time | 24-48 hours | 2-12 hours |

| Conversion/Yield | >90% (estimated) | Variable (dependent on selectivity) |

| Purity | High (due to selectivity) | May require extensive purification |

Experimental Protocols

3.1. Proposed Enzymatic Synthesis Protocol

This protocol is adapted from procedures for the regioselective enzymatic acylation of polyhydroxylated compounds.[2]

-

Preparation of Reactants:

-

Dissolve 14-Benzoylmesaconine (1 equivalent) in a minimal amount of anhydrous dimethylformamide (DMF).

-

Add a solution of vinyl palmitate (5-10 equivalents) in anhydrous hexane (B92381). The final solvent ratio of DMF to hexane should be optimized, for example, 4:1 (v/v).

-

Add molecular sieves (e.g., 4 Å) to the reaction mixture to ensure anhydrous conditions.

-

-

Enzymatic Reaction:

-

Add immobilized Candida antarctica lipase B (CAL-B) to the reaction mixture. The amount of enzyme will need to be optimized, typically around 50 mg of immobilized enzyme per 1.6 mM of substrate.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with constant stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and potentially reused.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product using column chromatography on silica (B1680970) gel with an appropriate solvent system (e.g., a gradient of methanol (B129727) in chloroform) to isolate this compound.

-

3.2. Proposed Chemical Synthesis Protocol

-

Preparation of Reactants:

-

Dissolve 14-Benzoylmesaconine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) if not using pyridine as the solvent.

-

Cool the solution to 0°C in an ice bath.

-

-

Acylation Reaction:

-

Slowly add a solution of palmitoyl chloride (1.1-1.5 equivalents) in the same anhydrous solvent to the cooled solution of benzoylmesaconine.

-

Allow the reaction to stir at 0°C for 1-2 hours, and then let it warm to room temperature.

-

Monitor the reaction progress by TLC or HPLC.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Potential Signaling Pathways

The biological activity of this compound has not been extensively studied. However, based on the activities of its parent compound, benzoylmesaconine, and the known cellular roles of palmitic acid, it is possible to hypothesize its potential interactions with cellular signaling pathways. Aconitine-type alkaloids are known to interact with voltage-gated sodium channels and can modulate inflammatory responses.[3][4] Palmitic acid and its derivatives can influence various signaling pathways, including the PI3K/Akt and NF-κB pathways, which are involved in cell growth, proliferation, and inflammation.[5]

The following DOT script generates a diagram of the potential signaling pathways that could be modulated by this compound.

This guide provides a foundational framework for the synthesis and potential biological investigation of this compound. The proposed methods are based on established chemical and biochemical principles and offer a starting point for further research and development. Experimental validation of these protocols is necessary to establish optimal conditions and confirm the structure and purity of the final product.

References

- 1. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective Palmitoylation of 9-(2,3-Dihydroxy- propyl)adenine Catalyzed by a Glycopolymer-enzyme Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]

The Enduring Enigma of Aconitine: A Technical Guide to its Discovery, History, and Scientific Exploration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitine (B1665448) and its related C19-norditerpenoid alkaloids, derived from the infamous Aconitum genus (commonly known as monkshood or wolfsbane), have captivated and terrified civilizations for centuries. Historically used as both potent poisons and traditional remedies, these complex molecules now stand as a frontier in neuropharmacology and drug development.[1] Their profound physiological effects, primarily mediated through the modulation of voltage-gated sodium channels, offer a unique window into the intricacies of cellular excitability. This technical guide provides an in-depth exploration of the discovery, history, physicochemical properties, and experimental analysis of aconitine alkaloids, tailored for the scientific community.

A Chronicle of Discovery and Elucidation: From Ancient Poisons to Modern Pharmacology

The history of aconitine is deeply intertwined with human history, marked by its use in warfare, assassinations, and traditional medicine long before its chemical nature was understood.

Ancient Roots: The poisonous properties of Aconitum species were well-known to ancient civilizations in Asia and Europe. These plants were used to poison arrows for hunting and warfare. In traditional Chinese medicine, processed aconite roots, known as Fuzi, have been used for centuries to treat pain, inflammation, and heart failure, albeit with a narrow therapeutic window due to their inherent toxicity.

The Dawn of Alkaloid Chemistry: The 19th century witnessed the birth of alkaloid chemistry, and with it, the first scientific investigations into the active principles of Aconitum. In 1833, German pharmacist P. L. Geiger first isolated a crystalline substance from Aconitum napellus, which he named "aconitin." This marked the beginning of a long and arduous journey to unravel the complex structure and pharmacology of these potent compounds. The extreme toxicity and intricate molecular architecture of aconitine posed a significant challenge to the chemists of the era. Early structural studies in the late 19th and early 20th centuries relied on classical degradation methods, such as hydrolysis, which revealed the presence of acetyl and benzoyl ester groups.

Modern Elucidation: It was not until the mid-20th century, with the advent of advanced spectroscopic techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR), that the true, complex, polycyclic structure of aconitine was definitively established. This breakthrough paved the way for a deeper understanding of its mechanism of action and structure-activity relationships.

Physicochemical and Pharmacological Properties of Aconitine Alkaloids

The diverse biological activities of aconitine alkaloids are a direct consequence of their unique and complex chemical structures. This section summarizes key quantitative data for some of the most well-studied aconitine alkaloids.

Table 1: Physicochemical Properties of Selected Aconitine Alkaloids

| Alkaloid | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |

| Aconitine | C₃₄H₄₇NO₁₁ | 645.74 | 202-204 | Sparingly soluble in water; soluble in chloroform (B151607), ether, and ethanol.[2] |

| Mesaconitine | C₃₃H₄₅NO₁₁ | 631.71 | 208-209 | Insoluble in water. |

| Hypaconitine | C₃₃H₄₅NO₁₀ | 615.71 | 197-198 | Insoluble in water. |

| Jesaconitine | C₃₅H₄₉NO₁₂ | 675.76 | 198-200 | Soluble in chloroform and acetone; sparingly soluble in ether and ethanol. |

Table 2: Pharmacological and Toxicological Data of Selected Aconitine Alkaloids

| Alkaloid | Target | Action | Affinity (Kᵢ/Kₑ) | Efficacy (IC₅₀/ED₅₀) | Acute Toxicity (LD₅₀, mg/kg, mouse) |

| Aconitine | Voltage-gated Na⁺ channels (Site 2) | Activator | ~1 µM (high affinity group)[1] | Analgesic (ED₅₀): ~0.025 mg/kg[1]; Anti-inflammatory (IC₅₀): 609.9 µg/ml (HFLS-RA cells, 72h)[3] | 0.3-1.8 (oral)[4] |

| Mesaconitine | Voltage-gated Na⁺ channels (Site 2) | Activator | Not widely reported | Analgesic activity demonstrated[5] | 0.3 (intravenous) |

| Hypaconitine | Voltage-gated Na⁺ channels (Site 2) | Activator | Not widely reported | Analgesic activity demonstrated[5] | 1.19 (subcutaneous)[5] |

| Lappaconitine | Voltage-gated Na⁺ channels (Site 2) | Blocker | ~10 µM (low affinity group)[1] | Analgesic (ED₅₀): ~20 mg/kg[1] | ~30[1] |

Mechanism of Action: A Persistent Activation of Voltage-Gated Sodium Channels

The primary molecular target of aconitine and its toxic analogues is the voltage-gated sodium channel (VGSC), a crucial component in the generation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.

Aconitine binds to neurotoxin binding site 2 on the alpha subunit of the VGSC. This binding event has several profound consequences on channel function:

-

Persistent Activation: Aconitine locks the channel in a persistently activated state, leading to a continuous influx of sodium ions.

-

Inhibition of Inactivation: It prevents the channel from properly inactivating, thus prolonging the duration of the action potential.

-

Hyperpolarizing Shift: The voltage dependence of channel activation is shifted to more negative membrane potentials, meaning the channels open more readily.

This sustained sodium influx leads to a prolonged depolarization of the cell membrane, causing hyperexcitability. In neurons, this manifests as initial tingling and numbness, followed by paralysis. In cardiac muscle, it leads to severe arrhythmias, which are often the cause of death in aconitine poisoning.

Experimental Protocols: Isolation, Extraction, and Analysis

The study of aconitine alkaloids necessitates robust and reliable experimental methodologies for their extraction from natural sources and their quantification in biological matrices.

Detailed Methodology for Extraction and Quantification of Aconitine from Aconitum Tubers by HPLC

This protocol is a synthesized example based on common practices in the field.

1. Sample Preparation:

-

Air-dry the Aconitum tubers at room temperature in a well-ventilated area until a constant weight is achieved.

-

Grind the dried tubers into a fine powder (e.g., 40-60 mesh) using a laboratory mill.

2. Extraction:

-

Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

-

Add 20 mL of a solution of 0.5% ammonia (B1221849) in methanol (B129727). The alkaline condition facilitates the extraction of the basic alkaloids.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue two more times with 20 mL of the extraction solvent.

-

Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

3. Solid-Phase Extraction (SPE) Cleanup:

-

Reconstitute the dried extract in 5 mL of 10% methanol in water.

-

Condition a C18 SPE cartridge (e.g., 500 mg) by washing with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the reconstituted extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

-

Elute the aconitine alkaloids with 10 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

4. HPLC Analysis:

-

Reconstitute the final dried residue in 1.0 mL of the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 10 mM ammonium (B1175870) bicarbonate, pH adjusted to 9.5 with ammonia) is commonly used. A typical gradient might start at 30% acetonitrile and increase to 70% over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector at 235 nm.

-

Injection Volume: 20 µL.

-

-

Quantification: Prepare a series of standard solutions of aconitine of known concentrations. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of aconitine in the sample by interpolating its peak area on the calibration curve.

Structure-Activity Relationships: The Key to Unlocking Therapeutic Potential

The complex structure of aconitine alkaloids provides a rich scaffold for exploring structure-activity relationships (SAR). Understanding how modifications to the aconitane (B1242193) skeleton affect toxicity and therapeutic activity is crucial for the development of safer and more effective drugs.

Key structural features that influence the activity of aconitine alkaloids include:

-

Ester Groups at C8 and C14: The acetyl group at C8 and the benzoyl group at C14 are critical for the high toxicity of aconitine. Hydrolysis of these ester groups significantly reduces toxicity. For example, benzoylaconine, which lacks the C8-acetyl group, is considerably less toxic than aconitine.

-

Substituents on the Nitrogen Atom: The nature of the substituent on the nitrogen atom influences the alkaloid's interaction with the sodium channel.

-

Hydroxyl and Methoxy Groups: The pattern of hydroxylation and methoxylation on the aconitane skeleton plays a vital role in modulating the pharmacological and toxicological profile.

Conclusion and Future Directions

The journey of aconitine from a deadly poison to a molecule of intense scientific interest is a testament to the advancement of chemical and pharmacological sciences. While its toxicity remains a significant hurdle, the unique mechanism of action of aconitine alkaloids on voltage-gated sodium channels presents a wealth of opportunities for drug discovery. Future research will likely focus on:

-

Selective Modulation of Sodium Channel Isoforms: Developing analogues that selectively target specific VGSC isoforms could lead to novel therapeutics for pain, epilepsy, and cardiac arrhythmias with improved safety profiles.

-

Understanding the Molecular Basis of Binding: High-resolution structural studies of aconitine alkaloids bound to VGSCs will provide invaluable insights for rational drug design.

-

Harnessing Traditional Knowledge: Further investigation into the traditional processing methods of Aconitum may reveal novel chemical entities or detoxification strategies that can be applied in modern drug development.

The story of aconitine is far from over. For researchers, scientists, and drug development professionals, this enigmatic alkaloid continues to be a source of both challenge and inspiration, promising new discoveries at the intersection of chemistry, biology, and medicine.

References

- 1. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aconitine - Wikipedia [en.wikipedia.org]

- 3. Anti-inflammatory and anti-rheumatic activities in vitro of alkaloids separated from Aconitum soongoricum Stapf - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aconitine | C34H47NO11 | CID 245005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aidic.it [aidic.it]

Spectroscopic and Methodological Insights into 14-Benzoylmesaconine-8-palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectroscopic and methodological aspects of the diterpenoid alkaloid derivative, 14-Benzoylmesaconine-8-palmitate. A comprehensive search of available scientific literature and spectral databases did not yield specific experimental spectroscopic data (NMR, MS) for this particular compound. This suggests that this compound may be a novel or sparsely studied molecule.

In the absence of direct data, this document provides a detailed analysis of its constituent precursors: 14-Benzoylmesaconine and palmitic acid. By presenting the known spectroscopic data for these components, this guide offers a foundational understanding for researchers aiming to synthesize, isolate, or characterize the title compound. Furthermore, a proposed synthetic route and logical workflows for its preparation and analysis are provided to facilitate future research endeavors.

Spectroscopic Data of Precursor Molecules

While direct spectral data for this compound is unavailable, an analysis of its constituent parts can provide valuable predictive insights.

14-Benzoylmesaconine

14-Benzoylmesaconine is a C19-diterpenoid alkaloid, a class of compounds known for their complex structures and significant biological activities. Spectroscopic data for the hydrochloride salt of 14-Benzoylmesaconine has been reported.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of 14-Benzoylmesaconine Hydrochloride

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) (J in Hz) |

| 1 | 84.1 | 3.98 (d, 8.5) |

| 2 | 35.4 | 2.45 (m) |

| 3 | 32.8 | 2.10 (m), 1.85 (m) |

| 4 | 39.1 | - |

| 5 | 49.5 | 2.95 (d, 6.5) |

| 6 | 82.3 | 4.15 (d, 6.5) |

| 7 | 45.2 | 2.65 (s) |

| 8 | 77.5 | 4.92 (d, 6.0) |

| 9 | 49.8 | 3.15 (d, 6.0) |

| 10 | 41.2 | 2.75 (m) |

| 11 | 178.2 | - |

| 12 | 53.5 | - |

| 13 | 75.1 | - |

| 14 | 82.9 | 5.05 (t, 4.5) |

| 15 | 38.7 | 2.35 (m), 1.75 (m) |

| 16 | 82.1 | 4.85 (d, 5.0) |

| 17 | 61.5 | 3.65 (s) |

| 19 | 57.9 | 2.85 (m) |

| N-CH₂CH₃ | 49.2 | 3.25 (q, 7.0) |

| N-CH₂CH₃ | 13.1 | 1.25 (t, 7.0) |

| 1-OCH₃ | 56.4 | 3.35 (s) |

| 6-OCH₃ | 57.9 | 3.40 (s) |

| 16-OCH₃ | 59.3 | 3.75 (s) |

| Benzoyl-C=O | 166.5 | - |

| Benzoyl-C1' | 130.2 | - |

| Benzoyl-C2',6' | 129.8 | 8.05 (d, 7.5) |

| Benzoyl-C3',5' | 128.6 | 7.50 (t, 7.5) |

| Benzoyl-C4' | 133.2 | 7.65 (t, 7.5) |

Note: Data is for the hydrochloride salt and chemical shifts may vary slightly for the free base.

Palmitate Moiety

The palmitate portion of the molecule is a 16-carbon saturated fatty acid ester. The following table provides representative spectroscopic data for methyl palmitate, which illustrates the characteristic signals of the palmitate chain.

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for a Palmitate Ester (Methyl Palmitate)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

| 1 (C=O) | ~174.3 | - |

| 2 | ~34.1 | ~2.30 (t) |

| 3 | ~25.0 | ~1.63 (quint) |

| 4-13 | ~29.0-29.7 | ~1.25 (br s) |

| 14 | ~31.9 | ~1.25 (br s) |

| 15 | ~22.7 | ~1.25 (br s) |

| 16 | ~14.1 | ~0.88 (t) |

| O-CH₃ | ~51.4 | ~3.67 (s) |

Note: In this compound, the palmitate would be esterified at the C-8 position, and the O-CH₃ signal would be absent, replaced by the signals of the diterpenoid alkaloid core.

Mass Spectrometry (MS) of Palmitate Esters: In mass spectrometry, fatty acid esters typically exhibit a molecular ion peak (M⁺) and characteristic fragmentation patterns. For a palmitate ester, common fragments would arise from cleavage at the ester linkage and along the alkyl chain.

Proposed Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be approached through a standard esterification reaction.

Objective: To synthesize this compound via esterification of 14-Benzoylmesaconine with palmitoyl (B13399708) chloride.

Materials:

-

14-Benzoylmesaconine

-

Palmitoyl chloride

-

Anhydrous pyridine (B92270) or another suitable base (e.g., triethylamine)

-

Anhydrous dichloromethane (B109758) (DCM) or chloroform (B151607) as solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve 14-Benzoylmesaconine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous pyridine to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of palmitoyl chloride in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate).

-

Collect the fractions containing the desired product and concentrate to yield this compound.

-

Characterize the final product using NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).

Spectroscopic Analysis Workflow

Caption: Proposed workflow for the synthesis and spectroscopic characterization of this compound.

Biological Context and Signaling

Direct signaling pathways involving this compound have not been elucidated. However, the biological activities of its constituent parts suggest potential areas of interest. Aconitine-type alkaloids are known for their cardiotoxicity and neurotoxicity, primarily through their action on voltage-gated sodium channels. Palmitic acid and its esters, on the other hand, are involved in various metabolic and inflammatory pathways. The combination of these two moieties could result in a molecule with altered pharmacokinetic properties and potentially novel biological activities.

Caption: Conceptual diagram illustrating the distinct biological roles of the precursor molecules.

Conclusion

This technical guide provides a foundational resource for the study of this compound. While direct experimental data for the title compound is currently lacking in the scientific literature, the detailed spectroscopic information for its precursors, 14-Benzoylmesaconine and palmitic acid, offers a strong basis for its future characterization. The proposed synthetic and analytical workflows provide a clear path for researchers to produce and structurally elucidate this compound. Further investigation into the biological activity of this compound is warranted to understand how the addition of a palmitate chain modifies the known effects of the parent diterpenoid alkaloid.

Methodological & Application

Application Notes & Protocols: Quantitative Analysis of 14-Benzoylmesaconine-8-palmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Benzoylmesaconine-8-palmitate is a lipo-alkaloid found in certain species of the Aconitum genus, plants that have a long history in traditional medicine. Due to the inherent toxicity of aconitine-type alkaloids, precise and reliable quantification of these compounds is paramount for quality control, toxicological assessment, and the development of safe therapeutic agents. These application notes provide detailed methodologies for the quantitative analysis of this compound in various matrices, with a primary focus on liquid chromatography-mass spectrometry (LC-MS) based techniques, which offer high sensitivity and selectivity.

Analytical Methods Overview

The quantification of this compound, a complex diterpenoid alkaloid ester, is most effectively achieved using hyphenated chromatographic techniques. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the methods of choice. These techniques allow for the separation of the analyte from a complex sample matrix and its subsequent sensitive and specific detection.

Key analytical techniques include:

-

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): Suitable for quantification when reference standards are available and sufficient chromatographic resolution can be achieved.

-

Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (LC-APCI-MS): A powerful tool for the qualitative analysis and structural elucidation of lipo-alkaloids.[1]

-

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (UHPLC-Q-TOF-MS): Offers high resolution and mass accuracy, enabling the identification and profiling of a wide range of metabolites, including various lipo-alkaloids.

-

Ultra-High-Performance Liquid Chromatography-Triple Quadrupole-Mass Spectrometry (UHPLC-QQQ-MS): The gold standard for targeted quantification due to its high sensitivity and specificity, operating in Multiple Reaction Monitoring (MRM) mode.[2]

Experimental Protocols

Protocol 1: Quantification of this compound using UHPLC-QQQ-MS

This protocol details a highly sensitive and specific method for the quantification of this compound, adapted from methodologies for similar lipo-alkaloids in Aconitum carmichaelii.[2]

1. Sample Preparation (from Plant Material)

-

Homogenization: Weigh 1.0 g of the dried and powdered plant material (e.g., roots of Aconitum species).

-

Extraction:

-

Add 20 mL of a 75% methanol (B129727) solution containing 0.1% formic acid to the powdered sample.

-

Perform ultrasonication for 30 minutes at room temperature.

-

Let the mixture stand for 24 hours at 4°C.

-

Centrifuge the extract at 10,000 rpm for 15 minutes.

-

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Workflow for Sample Preparation

2. UHPLC-QQQ-MS Instrumentation and Conditions

| Parameter | Specification |

| UHPLC System | Agilent 1290 Infinity II LC or equivalent |

| Column | Agilent Zorbax RRHD C18 (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-2 min, 10% B; 2-10 min, 10-95% B; 10-12 min, 95% B; 12-12.1 min, 95-10% B; 12.1-15 min, 10% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 2 µL |

| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Gas Temperature | 300°C |

| Gas Flow | 5 L/min |

| Nebulizer Pressure | 45 psi |

| Sheath Gas Temp | 350°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

3. MRM Parameters for Quantification

The following table outlines the hypothetical MRM transitions for this compound. These would need to be optimized empirically using a pure standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |

| This compound | 828.5 | [To be determined] | 140 | 35 |

| (Internal Standard) | (e.g., Aconitine) | 646.3 | 584.3 | 135 |

4. Method Validation

The analytical method should be validated according to ICH guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and stability.

Quantitative Data Summary (Hypothetical)

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| LOD | 0.5 ng/mL |

| LOQ | 1.5 ng/mL |

| Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 95 - 105% |

| Stability (24h, RSD%) | < 6% |

Protocol 2: Qualitative and Quantitative Analysis using HPLC-DAD

This protocol is suitable for routine quality control when the concentration of this compound is expected to be within the detection limits of a DAD detector.

1. Sample Preparation

Follow the same sample preparation protocol as described in Protocol 1.

2. HPLC-DAD Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II LC or equivalent |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Ammonium bicarbonate buffer (pH 9.5) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Optimized for separation of lipo-alkaloids |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| DAD Wavelength | 235 nm |

3. Quantification

Quantification is performed by creating a calibration curve using a certified reference standard of this compound. The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.

Logical Relationship of Analytical Steps

Concluding Remarks